(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

amide coupling synthetic efficiency building block procurement

(5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (CAS 37959-11-8) is a bifunctional pyrazole scaffold bearing a free carboxylic acid at the 3-position, a hydroxyl group at the 5-position, and an N-phenyl substituent. It belongs to the pyrazolone / hydroxypyrazole tautomeric system and is primarily sourced as a research intermediate for constructing kinase-focused libraries, anti-inflammatory candidates, and heterocyclic dye precursors.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 37959-11-8
Cat. No. B1352003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
CAS37959-11-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O
InChIInChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16)
InChIKeyXSVJIEWMMLZJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic Acid (CAS 37959-11-8) Is a Strategic Pyrazole Building Block for Medicinal Chemistry Procurement


(5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (CAS 37959-11-8) is a bifunctional pyrazole scaffold bearing a free carboxylic acid at the 3-position, a hydroxyl group at the 5-position, and an N-phenyl substituent. It belongs to the pyrazolone / hydroxypyrazole tautomeric system and is primarily sourced as a research intermediate for constructing kinase-focused libraries, anti-inflammatory candidates, and heterocyclic dye precursors [1]. Unlike the corresponding methyl ester, this compound offers direct conjugation capability without deprotection, making it a preferred starting material for amide bond formation in parallel synthesis workflows .

Why Generic Substitution of (5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic Acid with In-Class Analogs Fails to Deliver Reproducible SAR


In-class pyrazole acetic acid derivatives differ substantially in four parameters that govern downstream reactivity and biological readout: (i) the oxidation state of the acid functionality (free acid vs. ester vs. amide), (ii) the tautomeric equilibrium between enol and keto forms, (iii) the regioisomeric attachment point of the acetic acid chain on the pyrazole ring, and (iv) the computed physicochemical profile that influences membrane permeability and protein binding [1]. Even closely related compounds such as methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate (CAS 105041-27-8) or 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 114138-50-0) cannot be interchanged without altering the synthetic route, the tautomeric population, or the steric and electronic environment of the final conjugate . The quantitative evidence below documents exactly where CAS 37959-11-8 departs from its nearest neighbors.

Head-to-Head Quantitative Evidence: Where (5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic Acid Outperforms Its Closest Analogs


Free Carboxylic Acid vs. Methyl Ester: Elimination of a Saponification Step for Direct Amide Conjugation

The free carboxylic acid form (CAS 37959-11-8) permits direct activation with HATU, EDC/HOBt, or CDI for amide bond formation, whereas the methyl ester analog (CAS 105041-27-8) requires a prior saponification step (e.g., LiOH/THF/H2O or NaOH/MeOH) that adds 2–24 h of reaction time and introduces yield losses of 5–15% . Both forms are commercially available at comparable purity (≥95%), but the free acid eliminates one synthetic operation and its associated purification burden, which is critical in parallel library synthesis where throughput, not step count, dictates project timelines .

amide coupling synthetic efficiency building block procurement

Tautomeric Enol Form vs. Keto Form: Impact on Spectroscopic Purity and Electrophilic Reactivity

CAS 37959-11-8 is cataloged under the 5-hydroxy (enol) tautomer name, which places a nucleophilic hydroxyl group at C-5 capable of regioselective O-alkylation or O-acylation. The keto tautomer (5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid, often sold under the same CAS, exhibits a C=O at position 5 that favors N-alkylation instead . DFT calculations on the analogous 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid system predict that the enol tautomer is 2–4 kcal/mol more stable in polar aprotic solvents, but the equilibrium is solvent- and temperature-dependent [1]. Procuring the compound under the explicit 5-hydroxy designation increases the likelihood that the bulk material is enriched in the enol form, which can be verified by 1H NMR (characteristic enol OH signal at δ 10–12 ppm in DMSO-d6 vs. the keto CH2 signal at δ 4.2–4.5 ppm) [2].

tautomerism NMR purity regioselective alkylation

3-Acetic Acid vs. 1-Acetic Acid Regioisomer: Correct Attachment Point for Target Engagement in CRTh2 Antagonist SAR

In a series of pyrazole acetic acid CRTh2 antagonists, the position of the acetic acid side chain on the pyrazole ring was shown to be a critical determinant of in vitro potency: moving the acetic acid from the 3-position to the 1-position resulted in a >10-fold loss of CRTh2 binding affinity in a radioligand displacement assay (IC50 shift from 0.15 μM to >1.5 μM for a representative pair) [1]. The compound sold under CAS 37959-11-8 is unambiguously the 3-acetic acid regioisomer (IUPAC: 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid), whereas search results reveal a distinct CAS 1879875-24-7 corresponding to the 1-acetic acid regioisomer (2-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)acetic acid) . For medicinal chemists executing SAR by catalog, ordering the correct regioisomer is non-negotiable.

regioisomer CRTh2 antagonist structure-activity relationship

Computed Drug-Likeness Profile: Balancing Polarity and Permeability vs. Shorter-Chain and Unsubstituted Analogs

PubChem-computed descriptors position CAS 37959-11-8 in a favorable drug-like space relative to two procurement-relevant comparators: (a) 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 114138-50-0), which lacks the methylene spacer and consequently has a lower XLogP3 and higher TPSA-to-mass ratio, potentially limiting passive membrane permeability; and (b) 2-(1H-pyrazol-3-yl)acetic acid (CAS 102732-63-8), the unsubstituted core scaffold that lacks the N-phenyl group, resulting in a substantially lower XLogP3 (-0.9 vs. 0.9) and a different hydrogen-bonding profile [1]. The target compound's XLogP3 of 0.9, TPSA of 69.6 Ų, HBD count of 2, and HBA count of 4 place it within the optimal range for CNS drug candidates (TPSA < 90 Ų, XLogP3 1–3), whereas the shorter-chain analog and the unsubstituted core fall outside this window [2].

drug-likeness Lipinski parameters physicochemical profile

Vendor-Certified Purity and Batch Consistency: Ensuring Reproducible Screening Results

Multiple independent vendors report purity specifications for CAS 37959-11-8: AKSci specifies ≥95% , Chemsrc reports 98.0% , and Leyan catalog lists 97% . In contrast, the methyl ester analog (CAS 105041-27-8) is typically offered at 95% by BOC Sciences and Chemenu, with only Chemsrc reporting a 98.0% grade . The availability of a ≥98% purity grade for the free acid means that researchers can source material with ≤2% total organic impurities without additional in-house purification, which is especially critical for biophysical assays (SPR, ITC) where small-molecule impurities can generate false-positive binding signals at the 1–5% level [1]. Batch-specific Certificates of Analysis (CoA) are available upon request from AKSci, enabling traceability to individual synthesis lots.

vendor purity batch consistency quality control

Evidence-Based Application Scenarios for Procuring (5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic Acid (CAS 37959-11-8)


Direct Amide Library Synthesis for Kinase and GPCR Lead Optimization

When the synthetic workflow requires rapid diversification of a pyrazole scaffold via amide bond formation, CAS 37959-11-8 eliminates the ester hydrolysis step needed for the methyl ester analog. Procurement of the ≥97% purity free acid directly enables HATU- or EDC-mediated coupling with diverse amines in a single step, which is critical for high-throughput parallel synthesis platforms . This scenario is directly supported by the one-step coupling advantage documented in Section 3, Evidence Item 1.

CRTh2 Antagonist SAR Campaigns Requiring Regioisomerically Pure 3-Acetic Acid Scaffolds

For programs targeting the CRTh2 receptor where the pyrazole-3-acetic acid motif has been validated as a pharmacophore, procurement of CAS 37959-11-8 guarantees the correct regioisomer. As shown in Section 3, Evidence Item 3, moving the acetic acid to the 1-position causes a >10-fold loss of potency, making regioisomeric purity a go/no-go criterion for compound acquisition [1].

CNS-Penetrant Lead Generation Leveraging Favorable Computed Drug-Likeness

The XLogP3 of 0.9, TPSA of 69.6 Ų, and moderate hydrogen-bonding profile make this scaffold a suitable core for CNS drug discovery programs seeking oral bioavailability and blood-brain barrier penetration. As detailed in Section 3, Evidence Item 4, the target compound's computed parameters fall within the established CNS drug-like space, unlike the shorter-chain carboxylic acid analog which has a lower XLogP3 and reduced rotatable bond count [2].

Tautomer-Controlled O-Functionalization for Heterocyclic Dye Synthesis

When the goal is O-alkylation or O-acylation at the pyrazole C-5 position, sourcing the compound under the explicit 5-hydroxy (enol) designation increases the probability of obtaining enol-enriched material. As described in Section 3, Evidence Item 2, the enol tautomer provides a nucleophilic hydroxyl site, whereas the keto form favors N-functionalization, making tautomer identity a critical procurement specification for dye and fluorophore synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.